molecular formula C11H16N2O3S B10784803 Ozolinone CAS No. 67565-42-8

Ozolinone

Cat. No.: B10784803
CAS No.: 67565-42-8
M. Wt: 256.32 g/mol
InChI Key: NQFBZYYUAFJYNS-FPLPWBNLSA-N
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Description

Ozolinone is a loop diuretic that was never marketed. It is an active metabolite of etozoline, a prodrug. The compound’s IUPAC name is (2Z)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetic acid. This compound has a molecular formula of C11H16N2O3S and a molar mass of 256.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ozolinone can be synthesized through the reaction of etozoline, which undergoes metabolic conversion to form this compound. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. it is known that this compound is an active metabolite of etozoline, indicating that the synthesis involves metabolic processes .

Industrial Production Methods

There is limited information available on the industrial production methods of this compound, as it was never marketed and primarily studied for research purposes. The compound is typically synthesized in laboratory settings for experimental use .

Chemical Reactions Analysis

Types of Reactions

Ozolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds .

Mechanism of Action

Ozolinone exerts its effects primarily through its action on the renal system. The compound increases urine volume and urinary sodium excretion by inhibiting sodium reabsorption in the loops of Henle. This leads to increased renal blood flow and a decrease in fractional tubular sodium reabsorption . The mechanism involves the inhibition of electrolyte reabsorption, similar to other loop diuretics like furosemide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique in its specific metabolic pathway, being an active metabolite of etozoline. Its stereoselective effects on renal function and its distinct chemical structure set it apart from other loop diuretics .

Properties

CAS No.

67565-42-8

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

(2Z)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetic acid

InChI

InChI=1S/C11H16N2O3S/c1-12-8(7-9(14)15)17-11(10(12)16)13-5-3-2-4-6-13/h7,11H,2-6H2,1H3,(H,14,15)/b8-7-

InChI Key

NQFBZYYUAFJYNS-FPLPWBNLSA-N

Isomeric SMILES

CN1/C(=C/C(=O)O)/SC(C1=O)N2CCCCC2

Canonical SMILES

CN1C(=CC(=O)O)SC(C1=O)N2CCCCC2

Origin of Product

United States

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